molecular formula C7H7N3O B15294692 [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol

Cat. No.: B15294692
M. Wt: 149.15 g/mol
InChI Key: IISVIEVOXUINBL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol (CAS 1824412-94-3) is a chemical building block based on the fused [1,2,4]triazolopyridine heterocyclic scaffold, recognized for its significant value in medicinal and agrochemical research . The compound features a methanol functional group at the 5-position of the triazolopyridine core, making it a versatile synthon for further chemical modifications and the construction of more complex molecules . The [1,2,4]triazolopyridine structural motif is a prominent active component in various herbicides and exhibits a broad spectrum of biological activities . Research into analogous structures has demonstrated potent antifungal, neuroprotective, and antibacterial properties, highlighting the potential of this chemotype in developing new therapeutic agents . Furthermore, this heterocyclic system has been utilized as an electron-acceptor unit in the synthesis of materials for organic light-emitting diodes (OLEDs) . This product is offered For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-5-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-9-8-5-10(6)7/h1-3,5,11H,4H2

InChI Key

IISVIEVOXUINBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)CO

Origin of Product

United States

Preparation Methods

Aldehyde Selection and Functionalization

To introduce the hydroxymethyl group at position 5, the aldehyde component could carry a protected alcohol moiety. For example, employing 5-(hydroxymethyl)furfural or a similar aldehyde with a hydroxymethyl substituent might enable direct incorporation. However, such substrates are uncommon in literature, necessitating alternative strategies. A more feasible route involves using formaldehyde or glycolaldehyde derivatives to install a methylol group (-CH2OH) during cyclization. This approach, however, requires precise control over reaction conditions to avoid over-condensation or side reactions.

Optimization and Limitations

The original method achieved yields up to 85% for electron-deficient aldehydes but faced challenges with steric hindrance. For hydroxymethyl incorporation, polar aprotic solvents like dimethylformamide (DMF) and catalytic acetic acid may enhance reactivity. Post-cyclization oxidation of a methyl group to hydroxymethyl (e.g., using KMnO4 or SeO2) remains a potential pathway, though risk of over-oxidation to carboxylic acids necessitates careful optimization.

Diazotization of ortho-Diamine Precursors

Diazotization-based cyclization, as demonstrated in the synthesis of triazolo-furo-pyridines, offers a robust route to fused triazole systems. ForTriazolo[4,3-a]pyridin-5-ylmethanol, this method would require a pyridine precursor with adjacent amino groups at positions 3 and 4, enabling triazole ring formation via nitrous acid treatment.

Precursor Synthesis and Cyclization

Starting with 3,4-diaminopyridine, diazotization using NaNO2 in aqueous acetic acid (AcOH:H2O, 1:1) at 0°C induces cyclization to form the triazole ring. The hydroxymethyl group can be introduced either prior to or after cyclization:

  • Pre-cyclization : Functionalizing the pyridine ring at position 5 with a hydroxymethyl group before diazotization. For example, 5-hydroxymethyl-3,4-diaminopyridine could be synthesized via Vilsmeier-Haack formylation followed by reduction (NaBH4).
  • Post-cyclization : Installing hydroxymethyl via nucleophilic substitution. Bromination at position 5 (using NBS or Br2) followed by hydroxide displacement (NaOH, H2O/EtOH) yields the alcohol.

Yield and Scalability

The diazotization method in achieved 70% yield for analogous triazolo-furo-pyridines under optimized conditions (AcOH/H2O, 1.5 equiv NaNO2). Scaling this route forTriazolo[4,3-a]pyridin-5-ylmethanol would require stringent pH control to prevent byproducts like diazo coupling intermediates.

Post-Cyclization Hydroxymethylation

Modification of pre-formed triazolopyridines provides a flexible route to install the hydroxymethyl group. This method is exemplified in patents describing hydroxymethyl-substituted triazolopyridines.

Directed C-H Functionalization

Using directing groups (e.g., pyridine N-oxide), position 5 can undergo regioselective lithiation (LDA, -78°C) followed by quenching with formaldehyde to introduce -CH2OH. For example:

  • Lithiation : TreatTriazolo[4,3-a]pyridine with LDA in THF at -78°C.
  • Electrophilic Quenching : Add paraformaldehyde to generate the hydroxymethyl adduct.
  • Workup : Acidic hydrolysis (HCl) yields the target alcohol.

Challenges in Regioselectivity

Competing reactions at other positions (e.g., position 7) may occur due to the electron-deficient nature of the triazolopyridine ring. Employing bulky bases (e.g., LiTMP) or low temperatures (-100°C) improves selectivity but complicates scalability.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Conditions Yield (%) Advantages Limitations
One-Pot Condensation 2-Hydrazinopyridine + Aldehyde RT, AcOH catalyst 50–85 Atom-economic, scalable Limited aldehyde compatibility
Diazotization 3,4-Diaminopyridine derivative 0°C, NaNO2, AcOH/H2O 60–70 High regioselectivity Multi-step precursor synthesis
Post-Functionalization Pre-formed triazolopyridine LDA, Paraformaldehyde 30–50 Flexibility in modification Low yields, harsh conditions

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

a) {3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS 1384430-58-3)
  • Structure: Methanol group at the 6-position; methyl substituent at the 3-position.
  • The methyl group enhances lipophilicity (LogP ~1.6) compared to the unsaturated parent compound .
  • Applications : Investigated for R&D purposes, though specific biological data are undisclosed .
b) {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanol (CAS 1259063-08-5)
  • Structure: Methanol at the 3-position; saturated pyridine ring.
  • Properties: The 3-position methanol may sterically hinder interactions with planar biological targets. The saturated backbone likely reduces π-π stacking interactions .
c) 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one (CAS 2741601-89-6)
  • Structure : Ketone (-COCH₃) at the 5-position.
  • Properties : The ketone group increases electrophilicity, making it susceptible to nucleophilic attack. Lower solubility (LogP ~1.6) compared to the hydroxymethyl analog due to reduced polarity .

Heterocyclic Fusion and Ring Modifications

a) 5-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1081141-56-1)
  • Structure : Pyrimidine ring fused with triazole; 4-methoxyphenyl substituent.
  • Properties : The pyrimidine ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity. The methoxy group enhances lipophilicity (LogP ~2.2) .
  • Applications: Potential use in kinase inhibition due to pyrimidine's prevalence in ATP-binding domains .
b) Octahydro[1,2,4]triazolo[4,3-a]quinazolin-5-ones
  • Structure : Saturated quinazoline-triazole fusion.
  • Properties: Stereoisomerism (cis/trans) impacts biological activity. The lactam (quinazolinone) moiety enables hydrogen bonding with proteases or receptors .

Functional Group Replacements

a) 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole (CAS 1133758-66-3)
  • Structure : Chloromethyl (-CH₂Cl) at the 3-position; oxadiazole substituent.
  • Properties : The chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution). Oxadiazole enhances metabolic stability and aromatic stacking .
b) 5-Amino-7-aryl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles
  • Structure: Carbonitrile (-CN) and amino (-NH₂) groups.
  • Properties: Carbonitrile improves binding to metal ions in enzymes. Amino groups facilitate protonation at physiological pH, enhancing solubility .

Physicochemical Properties and Bioactivity

Key Physicochemical Comparisons

Compound LogP PSA (Ų) Solubility Key Substituents
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol ~1.2* 60–70 High (polar) -CH₂OH at C5
3-Ethyl-5-methyl derivative 1.60 30.19 Moderate -CH₂CH₃, -CH₃
5-(4-Methoxyphenyl)pyrimidine analog 2.23 55.12 Low (non-polar) -OCH₃, pyrimidine fusion

*Estimated based on structural analogs .

Q & A

What are the key synthetic routes for [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of triazolopyridine derivatives typically involves cyclization reactions or functionalization of preformed heterocycles. For example:

  • Cyclocondensation: Reacting hydrazine derivatives with carbonyl-containing precursors under reflux in solvents like ethanol or acetonitrile. Temperature control (60–80°C) and catalyst selection (e.g., triethylamine) are critical for regioselectivity .
  • Post-functionalization: Introducing the methanol group at the 5-position via nucleophilic substitution or oxidation of methyl precursors. For instance, hydroxylation of a methyl ester using LiAlH4 or NaBH4 under anhydrous conditions .
    Key Considerations:
  • Solvent polarity impacts reaction kinetics; polar aprotic solvents (DMF) favor nucleophilic substitutions.
  • Catalytic bases (e.g., NaH) improve cyclization efficiency by deprotonating intermediates .

How can structural characterization of this compound be rigorously validated?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Confirm the presence of the methanol group (-CH2OH) via characteristic peaks (δ ~3.8–4.2 ppm for CH2 and broad OH signal). Triazole protons appear as singlets (δ ~8.5–9.0 ppm) .
    • IR: O-H stretch (~3200–3500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography: Resolve bond angles and planarity of the fused triazole-pyridine system. For example, crystallographic data for analogous compounds (CCDC 1876881) show dihedral angles <10° between fused rings .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the methanol substituent .

What purification strategies are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization: Use solvent pairs like DMF/ethanol (1:1) or methanol/water to exploit solubility differences. Polar solvents enhance purity by removing hydrophobic byproducts .
  • Column Chromatography: Employ silica gel with eluents such as ethyl acetate/hexane (3:7) for moderate polarity. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate) .
  • Challenges: The methanol group increases hydrophilicity, complicating separation from polar impurities. Gradient elution or reverse-phase HPLC may be required .

How can molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection: Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies or kinases (e.g., EGFR) for anticancer activity .
  • Protocol:
    • Ligand Preparation: Optimize the methanol derivative’s geometry (e.g., Gaussian09) and assign partial charges.
    • Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity calculations.
    • Validation: Compare docking scores with known inhibitors (e.g., fluconazole for 3LD6) .
  • Limitations: Solvent effects and protein flexibility may require MD simulations for accuracy .

How do substituent variations at the 3-, 5-, and 6-positions influence SAR in triazolopyridine derivatives?

Structure-Activity Relationship (SAR) Table:

PositionSubstituentBiological ImpactMechanismReference
5-CH2OH (methanol)Enhanced solubility & H-bondingPolar interactions with targets
3-CH3 (methyl)Increased lipophilicity & selectivitySteric hindrance modulates binding
6-Cl (chloro)Improved enzyme inhibition (IC50 ↓)Electron-withdrawing effects stabilize ligand-receptor complexes

Methodological Insight:

  • 3-Position: Bulky groups (e.g., ethyl) reduce off-target interactions but may lower solubility .
  • 5-Position: Methanol derivatives show higher aqueous solubility (~2.5 mg/mL vs. <0.5 mg/mL for methyl esters), critical for in vivo assays .

How can contradictory bioactivity data for triazolopyridine derivatives be resolved?

Methodological Answer:

  • Data Triangulation:
    • Assay Variability: Compare IC50 values across standardized protocols (e.g., MTT vs. ATP-based cytotoxicity assays) .
    • Structural Confounders: Verify purity (>95% by HPLC) to rule out byproduct interference .
  • Case Study: Chlorine at the 6-position may show conflicting antifungal activity due to strain-specific enzyme conformations. Validate via crystallography (e.g., PDB 3LD6) and in vitro resistance assays .
  • Statistical Tools: Use ANOVA to assess batch-to-batch variability or meta-analysis for cross-study comparisons .

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